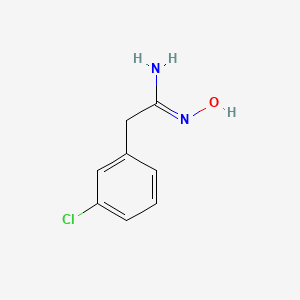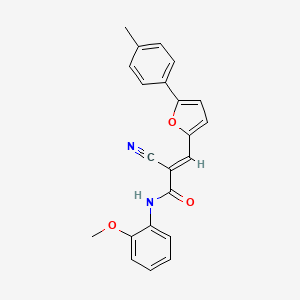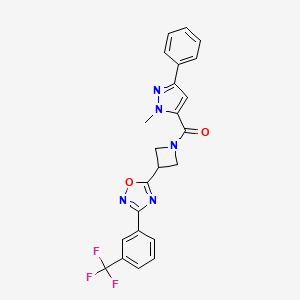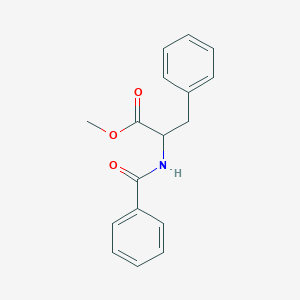
2-(3-chlorophenyl)-N'-hydroxyethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)ethylamine is a chemical compound with the molecular formula ClC6H4CH2CH2NH2 . It has a molecular weight of 155.62 . This compound was used in the preparation of phenylacetaldehyde by a proton abstraction process .
Molecular Structure Analysis
The molecular structure of 2-(3-Chlorophenyl)ethylamine can be viewed using Java or Javascript . The InChI code for this compound is 1S/C8H10ClN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5,10H2 .Physical and Chemical Properties Analysis
2-(3-Chlorophenyl)ethylamine is a liquid at room temperature . It has a refractive index of n20/D 1.549 (lit.) and a density of 1.119 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Photocatalytic Degradation
Research on the photocatalytic degradations of chlorophenols (CPs) in aqueous suspensions, particularly using titanium dioxide (TiO2), has shown effective degradation pathways for these environmental pollutants. The process involves photodegradation under specific wavelengths, leading to the mineralization of chlorophenols into less harmful compounds. This method is efficient in breaking down CPs into chlorohydroquinone and other intermediates, eventually achieving complete mineralization over time. The effects of various factors like radiant flux, initial concentrations, and pH on the degradation efficiency were explored (D'Oliveira, Al-Sayyed, & Pichat, 1990).
Electro-Fenton Degradation
The Electro-Fenton method has been applied for the degradation of antimicrobials like triclosan and triclocarban, showcasing the hydroxyl radical's role as the main oxidant. This method uses electrogenerated H2O2 and Fe2+ to degrade pollutants, effectively reducing them to simpler, less harmful compounds. The study provided insights into the degradation pathways, including the formation of hydroxylated derivatives and carboxylic acids as products (Sirés et al., 2007).
Adsorption and Removal Techniques
Investigations into the adsorption mechanism and dynamics of chlorophenols onto graphene oxide have shed light on effective removal strategies from the environment. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations revealed that the adsorption process is driven by hydrophobic effects, stabilized by hydrogen bonds and π-π interactions. This research indicates that graphene oxide could be a promising material for the removal of chlorophenols, highlighting the influence of functional groups and environmental conditions on adsorption efficiency (Wei et al., 2019).
Advanced Oxidation Processes
The application of advanced oxidation processes (AOPs) based on the redox cycle of chromium ions for the degradation of chlorophenols like 4-CP has been explored. The study demonstrated the Fenton-like oxidation initiated by Cr(III) reacting with H2O2, generating hydroxyl radicals and leading to the oxidative degradation of 4-CP. This process, which operates effectively across a wide pH range, illustrates the potential of AOPs in water treatment and hazardous waste management, leveraging the redox cycling of chromium for enhanced degradation efficiency (Bokare & Choi, 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures, such as solabegron , have been found to target the Beta-3 adrenergic receptor . This receptor plays a crucial role in the regulation of heart rate and smooth muscle relaxation.
Mode of Action
Compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), act as chemical inhibitors of oxidative phosphorylation . They function as protonophores, altering the permeability of mitochondria inner membrane to protons and causing the dissipation of the proton gradient across the inner mitochondrial membrane .
Biochemical Pathways
Compounds with similar structures have been found to impact pathways related to oxidative phosphorylation .
Pharmacokinetics
Similar compounds have been studied for their in vivo metabolism .
Result of Action
Similar compounds have been found to cause gradual destruction of living cells and death of the organism .
Action Environment
It is known that factors such as ph, temperature, and presence of other substances can affect the action of similar compounds .
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-7-3-1-2-6(4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTJREHZYDXQBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C/C(=N/O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2826997.png)
![(2Z)-2-[(4-bromophenyl)methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B2827000.png)
![(NE,Z)-4-Bromo-N-[(4-bromophenyl)imino]-N'-(phenylamino)benzene-1-carboximidamide](/img/structure/B2827001.png)
![2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2827003.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2827007.png)

![N-methyl-2-[2-[methyl(octyl)amino]-2-oxoethoxy]-N-octylacetamide](/img/structure/B2827009.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide](/img/structure/B2827013.png)

![2-(1-ethyl-3-methyl-7-oxo-1,7-dihydro-6H-pyrazolo[3,4-c]pyridin-6-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2827019.png)
![(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2827020.png)
![3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzamide](/img/structure/B2827021.png)
